N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate
Brand Name: Vulcanchem
CAS No.: 143174-03-2
VCID: VC21149108
InChI: InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2
SMILES: CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O
Molecular Formula: C10H20N2O6S
Molecular Weight: 296.34 g/mol

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate

CAS No.: 143174-03-2

Cat. No.: VC21149108

Molecular Formula: C10H20N2O6S

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate - 143174-03-2

Specification

CAS No. 143174-03-2
Molecular Formula C10H20N2O6S
Molecular Weight 296.34 g/mol
IUPAC Name 2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate
Standard InChI InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2
Standard InChI Key HUISMDQQFGXRKT-UHFFFAOYSA-N
SMILES CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O
Canonical SMILES CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O

Introduction

PropertyValue/DescriptionReference
CAS Number143174-03-2
Molecular FormulaC10H20N2O6S
Molecular Weight296.34 g/mol
IUPAC Name2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate
InChIInChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2
InChIKeyHUISMDQQFGXRKT-UHFFFAOYSA-N
Component CompoundsCID 66713 (2-(4-Amino-N-ethylanilino)ethanol)
Creation Date in DatabaseDecember 5, 2007
Modification Date in DatabaseMarch 1, 2025

Applications in Cosmetics

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate finds its primary application in the cosmetic industry, specifically as a component in oxidative hair dye formulations. The compound functions as a color developer or coupler in the dyeing process, playing a crucial role in the formation of the final color shade when mixed with other components of the hair dye system. When combined with an oxidizing agent, typically hydrogen peroxide, the compound undergoes chemical reactions that generate colored species capable of binding to hair fibers, resulting in permanent or semi-permanent coloration. This reactivity is facilitated by the aromatic amine structure of the compound, which enables it to participate in oxidative coupling reactions that produce larger, colored molecules within the hair shaft.

Formulations containing this compound are typically prepared as two-component systems that are mixed immediately before application. Experimental studies have investigated formulations containing this compound at varying concentrations, though specific concentration limits in commercial products are governed by regulatory guidelines based on safety assessments. The compound's efficacy in hair coloration is attributed to its chemical structure, which enables it to form stable colored complexes that resist washing and environmental factors. The molecular structure, featuring both hydrophilic and hydrophobic regions, contributes to appropriate partitioning within hair fibers, allowing for effective color development while minimizing excessive diffusion and potential skin staining.

According to information from LookChem, a related compound, 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate, has been used in the film and photography sector as a high-temperature rapid reagent . While this application pertains to a methylated derivative rather than N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate itself, it suggests potential for similar applications beyond conventional hair dyes. The chemical reactivity that makes these compounds effective in hair coloration may also be valuable in specialized photographic and film development processes, though such applications appear to be secondary to their primary use in cosmetics.

The effectiveness of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate in hair dye formulations depends on multiple factors, including its purity, stability in the formulation, compatibility with other ingredients, and reactivity under application conditions. Formulation scientists must balance these performance considerations with safety requirements, ensuring that final products deliver the desired coloration results while minimizing potential for adverse effects such as skin irritation or sensitization. This balancing act highlights the importance of understanding both the chemical properties and biological interactions of this compound in developing safe and effective hair coloring products.

Application AspectDetailsReference
Primary UseOxidative hair dye component
FunctionColor developer/coupler
Reaction MechanismOxidative coupling with hydrogen peroxide
Physical Form in ProductsComponent of two-part systems mixed before application
Related ApplicationsSimilar compounds used in film and photography

Structure-Activity Relationships and Comparative Analysis

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate belongs to a family of p-phenylenediamine derivatives used in hair coloring products, each with distinct chemical structures, properties, and toxicological profiles. Understanding the structure-activity relationships within this family provides valuable insights into the specific characteristics and behaviors of this compound. The presence of the ethyl and hydroxyethyl substituents on one of the nitrogen atoms distinguishes this compound from other derivatives and influences its chemical reactivity, color development properties, and potentially its biological interactions .

CompoundCAS NumberKey Structural DifferenceNotable PropertiesReference
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate143174-03-2Base compoundMW: 296.34 g/mol, Used in hair dyes
N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfateNot specified in resultsTwo hydroxyethyl groups instead of ethyl and hydroxyethylEvaluated by SCCP for safety
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate25646-77-9Additional methyl group on benzene ringMP: 155°C, BP: 364.3°C, Soluble in water

Regulatory Considerations

The regulatory status of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is primarily governed by cosmetic regulations, reflecting its predominant use in hair dye formulations. Various regulatory frameworks around the world establish guidelines for the use of hair dye ingredients, with specific provisions addressing permitted concentrations, purity requirements, labeling standards, and conditions of use. These regulatory approaches aim to balance the efficacy of hair coloring products with appropriate protections for consumer safety, reflecting the scientific understanding of potential risks associated with aromatic amine dye precursors .

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